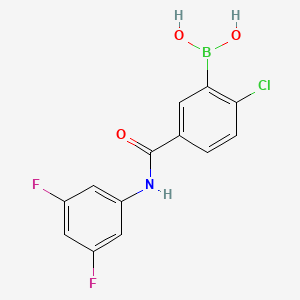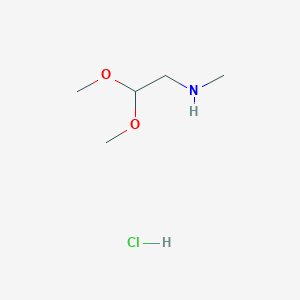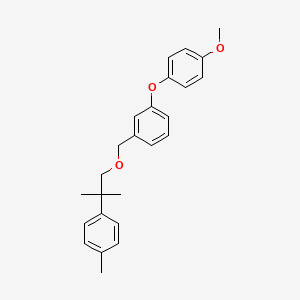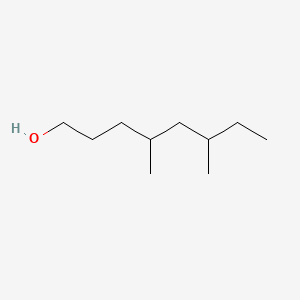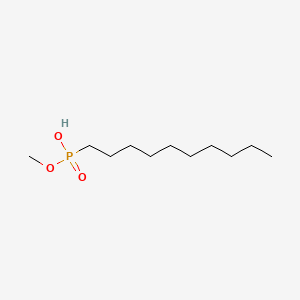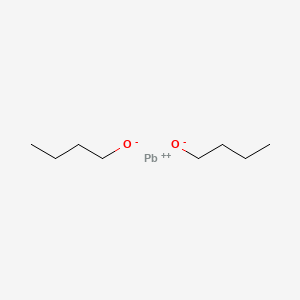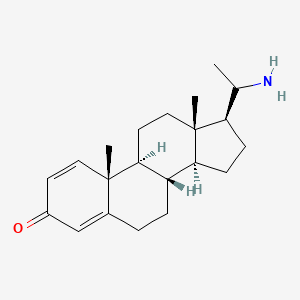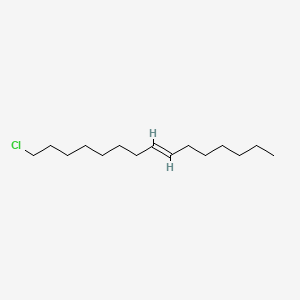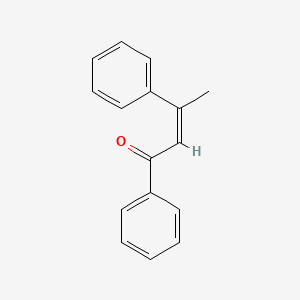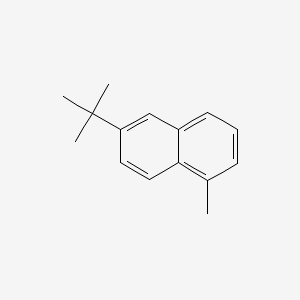
6-(tert-Butyl)-1-methylnaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(tert-Butyl)-1-methylnaphthalene is an organic compound belonging to the class of naphthalenes It features a naphthalene ring substituted with a tert-butyl group at the 6th position and a methyl group at the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(tert-Butyl)-1-methylnaphthalene typically involves the alkylation of naphthalene derivatives. One common method is the Friedel-Crafts alkylation, where naphthalene is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of flow reactors also enhances safety and efficiency in large-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of naphthoquinones or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon. This process can convert the naphthalene ring into a more saturated form.
Substitution: Electrophilic substitution reactions are common for naphthalene derivatives. For instance, nitration using nitric acid and sulfuric acid can introduce nitro groups into the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nitric acid and sulfuric acid for nitration.
Major Products Formed:
Oxidation: Naphthoquinones.
Reduction: Saturated naphthalene derivatives.
Substitution: Nitro-naphthalenes.
Scientific Research Applications
6-(tert-Butyl)-1-methylnaphthalene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Research into its biological activity is ongoing, with studies exploring its potential as a bioactive compound.
Medicine: While not widely used in medicine, derivatives of naphthalene compounds are being investigated for their pharmacological properties.
Industry: This compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 6-(tert-Butyl)-1-methylnaphthalene depends on the specific reactions it undergoes. In oxidation reactions, the tert-butyl group can stabilize the intermediate radicals, facilitating the formation of oxidized products. In substitution reactions, the electron-donating effects of the tert-butyl and methyl groups can influence the reactivity of the naphthalene ring, directing electrophilic attacks to specific positions.
Comparison with Similar Compounds
2,4,6-Tri-tert-butylphenol: This compound also features tert-butyl groups but is based on a phenol ring rather than a naphthalene ring.
2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties, this compound is structurally similar but lacks the naphthalene backbone.
Uniqueness: 6-(tert-Butyl)-1-methylnaphthalene is unique due to its specific substitution pattern on the naphthalene ring. The presence of both tert-butyl and methyl groups imparts distinct chemical properties, making it a valuable compound for various synthetic and industrial applications.
Properties
CAS No. |
84029-98-1 |
|---|---|
Molecular Formula |
C15H18 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
6-tert-butyl-1-methylnaphthalene |
InChI |
InChI=1S/C15H18/c1-11-6-5-7-12-10-13(15(2,3)4)8-9-14(11)12/h5-10H,1-4H3 |
InChI Key |
UJCRBWGNDBJACW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC(=CC2=CC=C1)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[(3S)-3-(4-chlorophenyl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-yl]oxy]acetic acid](/img/structure/B12647590.png)
